N-(Hex-5-yn-1-yl)thietan-3-amine
Description
N-(Hex-5-yn-1-yl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a thietane ring (a four-membered cyclic sulfide) substituted with an amine group at the 3-position. The hex-5-yn-1-yl chain introduces an alkyne functional group at the terminal end of a six-carbon backbone, conferring unique reactivity and structural rigidity.
For example, alkynyl-substituted intermediates like 2-(6-(trimethylsilyl)hex-5-yn-1-yl)isoindoline-1,3-dione (from ) employ Mitsunobu reactions or nucleophilic substitutions to install alkynyl chains, followed by deprotection or functional group interconversion to yield target amines.
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-hex-5-ynylthietan-3-amine |
InChI |
InChI=1S/C9H15NS/c1-2-3-4-5-6-10-9-7-11-8-9/h1,9-10H,3-8H2 |
InChI Key |
VDQUQWOOOGIYQS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-yn-1-yl)thietan-3-amine typically involves the reaction of hex-5-yn-1-amine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-yn-1-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted amines and thietane derivatives.
Scientific Research Applications
N-(Hex-5-yn-1-yl)thietan-3-amine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hex-5-yn-1-yl)thietan-3-amine involves its interaction with various molecular targets, such as enzymes and proteins. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity. This interaction is often used to study the role of specific proteins in biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Chain Length and Unsaturation :
- The hex-5-yn-1-yl chain in the target compound provides a terminal alkyne, enabling Huisgen cycloaddition (click chemistry), whereas N-(Pent-3-en-1-yl)thietan-3-amine () contains an internal alkene, limiting its utility in modular synthesis .
- N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine () has a longer carbon chain (C7 vs. C6), which may reduce solubility in polar solvents but enhance lipophilicity for membrane permeability in drug design .
- The pyrazole derivative () introduces aromaticity and hydrogen-bonding capability, expanding its utility in coordination chemistry or as a pharmacophore .
- Synthetic Complexity: The synthesis of alkynyl-thietane derivatives (e.g., ) often requires protective strategies for the alkyne (e.g., trimethylsilyl groups) and Mitsunobu or Sonogashira coupling conditions, which may introduce scalability challenges . In contrast, saturated analogues like N-(Pent-3-en-1-yl)thietan-3-amine () can be synthesized via simpler alkylation or reductive amination routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
